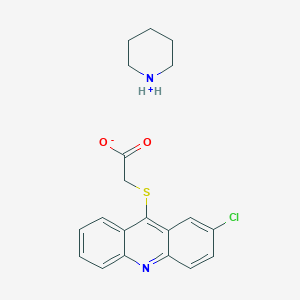

2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium

Descripción

2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is a quaternary ammonium salt featuring a chloroacridine core linked to a piperidinium moiety via a sulfanylacetate bridge. Acridine derivatives are known for their intercalative DNA-binding properties, making them candidates for anticancer and antimicrobial applications . The piperidin-1-ium group introduces cationic character, which may influence solubility and membrane permeability.

Propiedades

Número CAS |

106636-59-3 |

|---|---|

Fórmula molecular |

C20H21ClN2O2S |

Peso molecular |

388.9 g/mol |

Nombre IUPAC |

2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium |

InChI |

InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2 |

Clave InChI |

UXLJDDZFILQSMD-UHFFFAOYSA-N |

SMILES canónico |

C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium typically involves the reaction of 2-chloroacridine with a sulfanylacetate derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced acridine derivatives.

Substitution: Formation of methoxy-substituted acridine derivatives.

Aplicaciones Científicas De Investigación

2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium involves its interaction with biological targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes, while the piperidine moiety can interact with various receptors, modulating their activity .

Comparación Con Compuestos Similares

Mefloquine Derivatives

Mefloquine (a quinoline derivative) shares structural similarities with the target compound, particularly the piperidin-1-ium moiety. For example, the crystal structure of 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium 3-amino-5-nitrobenzoate reveals an L-shaped piperidinium group connected to a quinoline core, stabilized by hydrogen bonding . Unlike the target compound, mefloquine lacks the sulfanylacetate bridge and chloroacridine group, instead featuring trifluoromethyl substituents on the quinoline ring. These differences impact bioactivity: mefloquine targets Plasmodium parasites but faces resistance and neuropsychiatric side effects .

Lefamulin’s Sulfanylacetate Side Chain

Lefamulin, a pleuromutilin antibiotic, contains a 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain . While distinct in core structure (tricyclic vs. acridine), the sulfanylacetate linkage is a critical functional group shared with the target compound. In lefamulin, this side chain contributes to ribosomal binding (50S subunit), highlighting the role of sulfanylacetates in modulating target interactions. However, the target compound’s chloroacridine-piperidinium system may favor DNA intercalation over ribosomal targeting.

Adamantyl-Dichloroquinoline Piperidinium Chloride

The compound 2-((2-(adamantan-1-yl)-6,8-dichloroquinolin-4-yl)(hydroxy)methyl)piperidin-1-ium chloride () combines a dichloroquinoline core with an adamantyl group. The dichloro substitution enhances lipophilicity, contrasting with the chloroacridine’s planar aromatic system. Piperidinium formation via HCl treatment in diethyl ether (60% yield) suggests a synthetic route analogous to the target compound’s preparation .

Table 1: Comparative Properties of Selected Compounds

Key Observations

DNA vs. Ribosomal Targeting : The target compound’s acridine core is associated with DNA intercalation, whereas lefamulin and mefloquine target ribosomes or parasitic pathways.

Cationic Charge : Piperidin-1-ium enhances water solubility but may limit blood-brain barrier penetration compared to neutral analogs.

Substituent Effects : Chloro and trifluoromethyl groups improve electrophilicity and metabolic stability but vary in steric and electronic impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.